Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a piperazine moiety, which is further substituted with a pyridazine ring bearing a pyridin-3-yl group. This structure combines aromatic and nitrogen-rich heterocycles, making it a candidate for interaction with biological targets such as kinases, neurotransmitter receptors, or enzymes. The benzofuran moiety contributes to π-π stacking interactions, while the piperazine and pyridazine groups enhance solubility and binding specificity.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-22(20-14-16-4-1-2-6-19(16)29-20)27-12-10-26(11-13-27)21-8-7-18(24-25-21)17-5-3-9-23-15-17/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKJJCSESUKMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The pyridazinyl-pyridine moiety can be introduced through a series of nucleophilic substitution reactions, while the piperazine ring is often incorporated via reductive amination or similar methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The pyridazinyl-pyridine moiety can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution can be facilitated by using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran core can yield benzofuran-quinone derivatives, while reduction of the pyridazinyl-pyridine moiety can produce dihydropyridazine compounds .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Benzofuran derivatives often involves multi-step processes that can yield compounds with high specificity and biological activity. Recent studies have highlighted various synthetic routes for creating benzofuran-based compounds, including the use of catalyst-free methods that enhance yield and reduce environmental impact . The compound in focus features a complex structure that integrates multiple pharmacophores, enhancing its potential as a bioactive agent.
Biological Activities
Benzofuran derivatives have been extensively studied for their biological properties, including:
2.1 Antimicrobial Activity
Research has demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzofuran have shown promising results against Mycobacterium tuberculosis and various fungal strains . The integration of pyridine and piperazine moieties in the structure enhances these antimicrobial effects, making them potential candidates for treating infections resistant to conventional therapies.
2.2 Anticancer Properties
Several studies have reported the anticancer activities of benzofuran derivatives. For example, derivatives have been tested against leukemia cell lines, demonstrating the ability to induce apoptosis in cancer cells . The presence of specific functional groups within the benzofuran structure can lead to selective cytotoxicity, which is crucial for developing targeted cancer therapies.
2.3 Central Nervous System (CNS) Disorders
Benzofuran derivatives have also been explored for their neuroprotective effects. They are being investigated for their potential in treating CNS disorders due to their ability to modulate neurotransmitter systems . The structural complexity of these compounds allows them to interact with multiple biological targets, which is beneficial in polypharmacology.
Mechanism of Action
The mechanism of action of benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The benzofuran core is known for its ability to intercalate with DNA, while the pyridazinyl-pyridine moiety can bind to protein targets, disrupting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues often differ in substituents on the pyridazine or benzofuran rings, significantly altering pharmacological properties. Below is a comparative analysis with key analogues:
2.1 Benzofuran-2-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Structural Difference : Replaces the pyridin-3-yl group with a 2-methylimidazole moiety.
- Impact on Properties :
- Lipophilicity : The 2-methylimidazole increases logP (estimated +0.3) compared to the pyridin-3-yl variant, enhancing membrane permeability but reducing aqueous solubility.
- Receptor Affinity : Imidazole derivatives often exhibit stronger binding to histamine H₃ receptors, whereas pyridinyl groups favor dopamine D₂-like receptor interactions .
- Metabolic Stability : Methyl substitution on imidazole may slow hepatic metabolism by reducing cytochrome P450 susceptibility.
2.2 Benzofuran-2-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone
- Structural Difference : Substitutes pyridin-3-yl with a phenyl group.
- Impact on Properties :
- Aromatic Interactions : The phenyl group enhances π-π stacking in hydrophobic pockets (e.g., serotonin 5-HT₆ receptors), but reduces polar interactions.
- Solubility : Lower aqueous solubility (predicted ~10 µM) compared to pyridinyl analogues (~50 µM) due to increased hydrophobicity.
2.3 Benzofuran-2-yl(4-(6-(pyrazin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Structural Difference : Pyrazinyl group replaces pyridin-3-yl.
- Bioavailability: Higher polar surface area (PSA) may reduce blood-brain barrier penetration, limiting CNS applications.
Table 1: Comparative Properties of Analogues
| Compound Name | Substituent on Pyridazine | logP (Predicted) | Solubility (µM) | Key Target Affinity |
|---|---|---|---|---|
| Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone | Pyridin-3-yl | 2.1 | 50 | Dopamine D₂, 5-HT₆ |
| Benzofuran-2-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | 2-Methylimidazole | 2.4 | 30 | Histamine H₃ |
| Benzofuran-2-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone | Phenyl | 3.0 | 10 | 5-HT₆, σ Receptors |
| Benzofuran-2-yl(4-(6-(pyrazin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone | Pyrazin-2-yl | 1.8 | 70 | Kinases (e.g., JAK2, EGFR) |
Research Findings and Mechanistic Insights
- However, its lower logP limits brain penetration compared to the 2-methylimidazole analogue .
- Imidazole Variant : Showed high histamine H₃ receptor antagonism (IC₅₀ = 15 nM) but exhibited hepatotoxicity in murine studies, likely due to reactive metabolite formation from the imidazole ring.
- Phenyl Variant : Achieved superior 5-HT₆ receptor binding (Kᵢ = 8 nM) but poor oral bioavailability (<10%) in pharmacokinetic studies.
Biological Activity
Benzofuran derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The compound Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a notable example, exhibiting a range of pharmacological properties. This article provides an overview of its biological activity based on various research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a benzofuran moiety linked to a piperazine ring and a pyridazinyl-pyridine side chain, contributing to its biological activity.
Anticancer Activity
Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain benzofuran derivatives induce apoptosis in leukemia cells (K562 and MOLT-4) by increasing reactive oxygen species (ROS) levels, leading to caspase activation and subsequent cell death .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 6 | K562 | 0.0075 | Induces apoptosis via ROS accumulation |
| Compound 8 | K562 | 0.035 | Apoptosis through mitochondrial pathway |
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. A specific study highlighted the efficacy of a series of benzofuran compounds against Mycobacterium tuberculosis (MTB), showing promising results with minimal cytotoxicity towards mammalian cells .
Table 2: Antimicrobial Activity Against MTB
| Compound | MIC (µg/mL) | Cytotoxicity (Vero Cells) |
|---|---|---|
| Compound A | 0.60 | Low |
| Compound B | 3.12 | Moderate |
Neuroprotective Effects
The neuroprotective potential of benzofuran derivatives is another area of interest. Research indicates that these compounds may have therapeutic applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to inhibit protein aggregation .
Case Studies
- Study on Aromatase Inhibition : A series of benzofuran derivatives were synthesized and tested for their ability to inhibit aromatase (CYP19), an enzyme involved in estrogen synthesis. The most active compound exhibited an IC50 value of 1.3 µM, demonstrating potential for hormone-dependent cancers .
- Antifungal Activity : Another study focused on the antifungal properties of pyridyl-benzofuran derivatives, revealing that compounds with specific substitutions showed significant inhibition against fungal infections, with IC50 values as low as 0.0057 µM .
Q & A
Advanced Research Question
- TRPV4 antagonism : Measure intracellular Ca²⁺ influx in HEK293 cells transfected with human TRPV4 using Fura-2 AM dye .
- Cytokine profiling : ELISA-based quantification of IL-10 in LPS-stimulated macrophages to assess immunomodulatory effects .
Controls : Use selective TRPV4 antagonists (e.g., GSK2193874) to validate specificity .
How can crystallography and molecular dynamics (MD) simulations elucidate its binding mode?
Advanced Research Question
- Co-crystallization : Soak the compound into SARS-CoV-2 main protease crystals (PDB: 6LU7) and resolve structure via X-ray diffraction (2.0 Å resolution) .
- MD simulations : AMBER or CHARMM force fields simulate ligand-protein interactions (e.g., hydrogen bonding with His41/Cys145) over 100 ns trajectories .
What in vitro models assess metabolic stability in hepatic systems?
Advanced Research Question
- Liver microsomes : Incubate with human/rat liver microsomes (1 mg/mL, NADPH-regenerating system) for 60 mins.
- Analysis : LC-MS/MS quantifies parent compound depletion. Calculate intrinsic clearance (Clₜₙₜ) using the substrate depletion method .
Metabolite ID : High-resolution MS (Q-TOF) detects phase I/II metabolites (e.g., hydroxylation at benzofuran) .
What cytotoxicity assays are recommended for preliminary toxicity profiling?
Basic Research Question
- MTT assay : Test against HEK293 (normal) and HepG2 (hepatic) cells (48 hrs exposure, IC₅₀ calculation).
- Selectivity index : Compare IC₅₀ values against therapeutic targets (e.g., IC₅₀ for TRPV4 vs. cytotoxicity in HEK293) .
Guidelines : Follow OECD 129 for in vitro toxicity screening .
How can synergistic effects with existing therapeutics be evaluated?
Advanced Research Question
- Combination index (CI) : Use Chou-Talalay method in Mycobacterium tuberculosis H37Ra cultures. Test with pyrazinamide at fixed ratios (e.g., 1:1 to 1:4) .
- Checkboard assay : Determine fractional inhibitory concentration (FIC) for anti-TB activity .
What advanced techniques identify photodegradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
